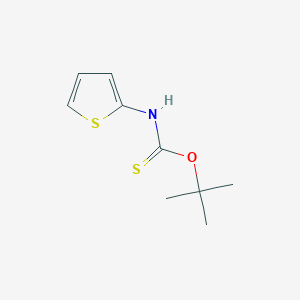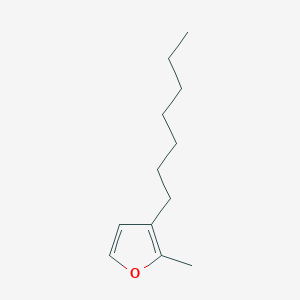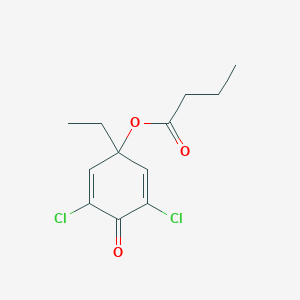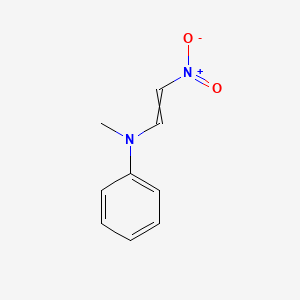![molecular formula C16H24O3S B14585723 Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- CAS No. 61151-53-9](/img/structure/B14585723.png)
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenolic group substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxythiophenol with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiols and related compounds.
Substitution: Esters and amides of acetic acid.
科学的研究の応用
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the thioether linkage can interact with thiol groups in proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-
- Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]propyl]thio]-
Uniqueness
Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is unique due to its specific substitution pattern and the presence of both phenolic and thioether functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
61151-53-9 |
|---|---|
分子式 |
C16H24O3S |
分子量 |
296.4 g/mol |
IUPAC名 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H24O3S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) |
InChIキー |
JQTKPQMBPABUJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)



